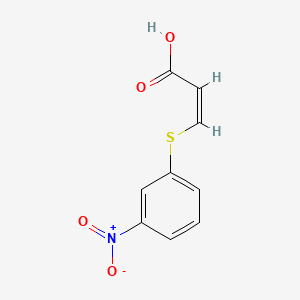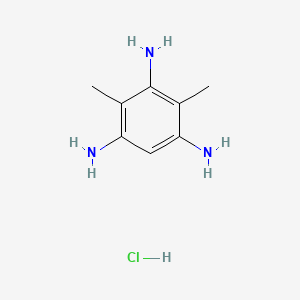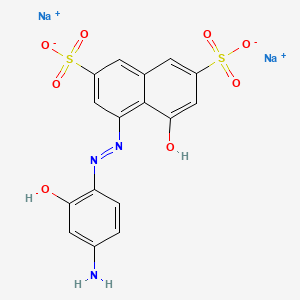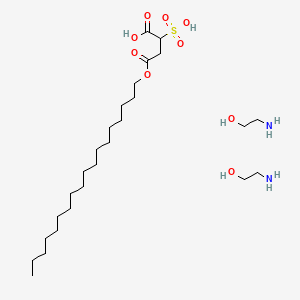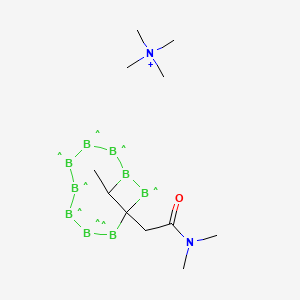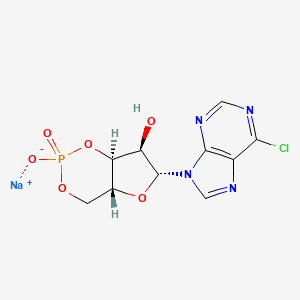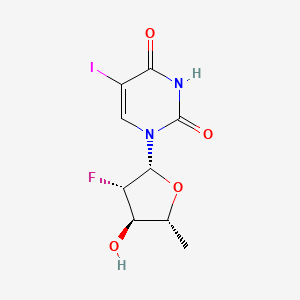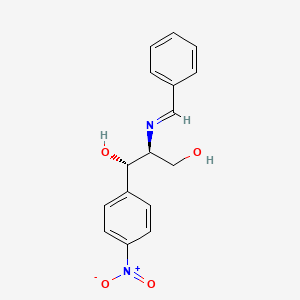
(S(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 255-097-4, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive material. It is a yellow, odorless solid that is relatively stable and can be safely handled under controlled conditions. This compound has been extensively studied and utilized in various applications, particularly in the military and mining industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level at each stage.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and ensure high yield and purity. Safety measures are crucial during production due to the explosive nature of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of various aminotoluene derivatives.
Oxidation: Oxidation reactions can produce nitro derivatives and other oxidized products.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a catalyst, such as palladium on carbon, or chemical reducing agents like sodium dithionite.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid are used under controlled conditions.
Substitution: Substitution reactions often require catalysts or specific conditions to facilitate the reaction.
Major Products
Reduction: Aminotoluene derivatives.
Oxidation: Nitro derivatives and other oxidized products.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: Used as a standard explosive in various chemical studies and experiments.
Biology: Studied for its effects on biological systems and potential environmental impact.
Medicine: Research on its toxicological effects and potential antidotes for exposure.
Industry: Widely used in the mining and construction industries for controlled demolitions and excavations.
Mécanisme D'action
The mechanism of action of 2,4,6-trinitrotoluene as an explosive involves rapid decomposition and the release of gases, leading to a high-pressure shock wave. The molecular targets include the nitro groups, which undergo rapid reduction and oxidation reactions, releasing energy in the form of heat and gas expansion.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
2,4,6-trinitrotoluene is unique due to its stability and ease of handling compared to other nitroaromatic compounds. Its specific nitration pattern provides a balance between stability and explosive power, making it a preferred choice in various applications.
Propriétés
Numéro CAS |
40830-68-0 |
|---|---|
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
(1S,2S)-2-(benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C16H16N2O4/c19-11-15(17-10-12-4-2-1-3-5-12)16(20)13-6-8-14(9-7-13)18(21)22/h1-10,15-16,19-20H,11H2/t15-,16-/m0/s1 |
Clé InChI |
AIPCTGYIYJYHIJ-HOTGVXAUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C=N[C@@H](CO)[C@H](C2=CC=C(C=C2)[N+](=O)[O-])O |
SMILES canonique |
C1=CC=C(C=C1)C=NC(CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


